molecular formula C16H14N2O4S3 B2633578 methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1788852-45-8

methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2633578
CAS RN: 1788852-45-8
M. Wt: 394.48
InChI Key: KNAOLQDIXMVPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains a pyridin-3-yl group and a sulfamoyl group.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Agents

Thiophene derivatives also exhibit antimicrobial properties . This means that they could be used in the development of new antimicrobial agents.

Anticancer Drugs

Thiophene derivatives have been found to exhibit anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in the development of new corrosion inhibitors.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that the compound could potentially be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that the compound could potentially be used in the development of new OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that the compound could potentially be used in the development of new OLEDs.

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with care. It is recommended to avoid contact with skin and eyes, and to avoid inhaling its vapors . In case of accidental exposure, the affected area should be rinsed with plenty of water and medical help should be sought .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by thiophene derivatives , this compound could be a promising candidate for future research in medicinal chemistry.

properties

IUPAC Name

methyl 3-[(5-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S3/c1-22-16(19)15-14(3-5-24-15)25(20,21)18-8-11-6-13(9-17-7-11)12-2-4-23-10-12/h2-7,9-10,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAOLQDIXMVPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

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